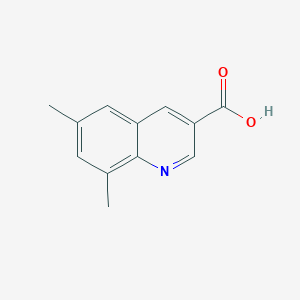

6,8-Dimethylquinoline-3-carboxylic acid

概要

説明

6,8-Dimethylquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylquinoline-3-carboxylic acid typically involves the Friedlaender condensation reaction. This reaction uses 2-aminoacetophenone and ethyl acetoacetate as starting materials, with a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are employed to achieve these goals .

化学反応の分析

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Reagents/Conditions :

-

Esterification : Ethanol/HSO or thionyl chloride (SOCl) followed by alcohol .

-

Amidation : Coupling agents like EDCl/HOBt or direct reaction with amines under basic conditions.

Example :

-

Reaction with ethanol and SOCl yields ethyl 6,8-dimethylquinoline-3-carboxylate, a precursor for further modifications .

Mechanistic Insight :

Activation of the carboxylic acid via acid chloride intermediate facilitates nucleophilic attack by alcohols or amines .

Decarboxylation

The carboxylic acid group is removed under thermal or acidic conditions.

Reagents/Conditions :

Product :

Substitution Reactions

The quinoline ring undergoes electrophilic substitution at positions activated by methyl groups.

Regioselectivity :

Methyl groups at positions 6 and 8 direct electrophiles to positions 2 and 4 due to steric and electronic effects .

Oxidation

-

Quinoline Ring : Treatment with HO/AcOH forms the N-oxide derivative.

-

Methyl Groups : KMnO/HSO oxidizes methyl to carboxyl groups, yielding polycarboxylic derivatives .

Reduction

-

Carboxylic Acid : LiAlH reduces the acid to 3-(hydroxymethyl)-6,8-dimethylquinoline.

-

Quinoline Ring : Catalytic hydrogenation (H, Pd/C) saturates the pyridine ring to form 1,2,3,4-tetrahydroquinoline derivatives .

Salt Formation

Reaction with bases like NaOH or NH generates water-soluble carboxylate salts.

Application :

Metal-Catalyzed Cross-Coupling

The carboxylic acid can be converted to reactive intermediates for coupling.

Example :

-

Conversion to acid chloride (SOCl) followed by Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), NaCO) yields biaryl derivatives.

Biological Activity and Derivatives

-

Enzyme Inhibition : Derivatives like ethyl 6,8-dimethylquinoline-3-carboxylate show IC values of 0.25 μM against dihydroorotate dehydrogenase (DHODH), a target in cancer therapy .

-

Structure-Activity Relationship (SAR) :

Key Research Findings

-

Oxidation Mechanism : Hydrogen-transfer reactions between dihydroquinoline intermediates and imines facilitate oxidation to quinolines .

-

Catalytic Efficiency : BF·THF improves reaction yields in cyclization steps by stabilizing transition states .

-

Biological Relevance : Carboxylic acid derivatives exhibit potent anti-proliferative activity in HCT-116 colon cancer cells (IC < 1 μM) .

科学的研究の応用

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex quinoline derivatives. Its unique substitution pattern allows for further functionalization to create compounds with tailored properties.

-

Chemical Reactions :

- Oxidation : Can be oxidized to form quinoline N-oxide derivatives.

- Reduction : Reduction reactions can yield corresponding quinoline derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitutions are common due to the aromatic nature of the quinoline ring.

Biology

- Antimicrobial Activity : Research indicates that 6,8-Dimethylquinoline-3-carboxylic acid exhibits antimicrobial properties, making it a candidate for developing new antibiotics. In studies, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Anticancer Properties : The compound has been investigated for its potential in cancer treatment. For instance, studies involving A549 lung cancer cells demonstrated that treatment with this compound led to significant apoptosis and cell cycle arrest at the G2/M phase.

- Mechanism of Action : The biological activity is attributed to its ability to intercalate into DNA and inhibit enzymes involved in cellular processes, which is crucial in both antimicrobial and anticancer contexts .

Medicine

- Therapeutic Potential : Quinoline derivatives are being explored for their therapeutic effects against diseases such as malaria and tuberculosis. For example, modifications of the quinoline structure have been shown to enhance activity against Mycobacterium tuberculosis, with specific derivatives demonstrating significant inhibitory effects on bacterial growth .

Industrial Applications

- Dyes and Agrochemicals : The compound is utilized in developing dyes due to its chromophoric properties and is also explored in agrochemical formulations for pest control applications .

- Chemical Manufacturing : Its role as an intermediate in synthesizing various industrial chemicals highlights its importance in chemical manufacturing processes.

作用機序

The mechanism of action of 6,8-Dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

類似化合物との比較

- 6,7-Dimethylquinoline-3-carboxylic acid

- 5,8-Dimethylquinoline-3-carboxylic acid

- 5,7-Dimethylquinoline-3-carboxylic acid

Comparison: 6,8-Dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and industrial applications .

生物活性

6,8-Dimethylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by two methyl groups at the 6 and 8 positions and a carboxylic acid group at the 3-position, influences its pharmacological properties and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes and leading to cell death, which is particularly relevant in cancer therapy.

- Enzyme Inhibition : It inhibits specific enzymes involved in cellular functions, which may contribute to its therapeutic effects against various diseases.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell function and growth .

Antimicrobial Properties

Research has shown that this compound possesses notable activity against a range of pathogens. Its efficacy against Mycobacterium tuberculosis has been highlighted in studies where quinoline derivatives demonstrated the ability to inhibit bacterial growth effectively. For instance, structural modifications in related quinoline compounds have led to enhanced activity against both replicating and non-replicating strains of M. tuberculosis .

Anticancer Activity

The anticancer potential of this compound is supported by findings that suggest its ability to induce apoptosis in cancer cells. The mechanism involves interference with cellular signaling pathways that regulate cell survival and proliferation. In vitro studies have indicated that derivatives of this compound can lead to significant reductions in cancer cell viability.

Case Studies

- Antimicrobial Efficacy : A study investigating various quinoline derivatives found that modifications at specific positions on the quinoline ring significantly influenced their antimicrobial activity. Compounds with halogen substitutions at the C-6 position showed improved inhibition against M. tuberculosis compared to those with substitutions at other positions .

- Anticancer Mechanisms : In a series of experiments assessing the cytotoxic effects of this compound on different cancer cell lines, results indicated that the compound effectively reduced cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Tables

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | DNA intercalation, Enzyme inhibition |

| 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid | Significant antimicrobial activity | Disruption of bacterial function |

| 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline | Anti-inflammatory | Inhibition of inflammatory pathways |

特性

IUPAC Name |

6,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQJFIJKMZWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589127 | |

| Record name | 6,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213013-16-2 | |

| Record name | 6,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。